![molecular formula C13H17N5OS B5869954 2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide](/img/structure/B5869954.png)
2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide
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Overview
Description
2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide, also known as AMT, is a chemical compound that belongs to the class of thioamides. It is widely used in scientific research for its various applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide has been widely used in scientific research for its various applications. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used in the synthesis of various compounds with potential biological activity, such as antitumor and antimicrobial agents. Additionally, 2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide has been used in the development of analytical methods for the detection of various compounds in biological samples.
Mechanism of Action
The mechanism of action of 2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide is not fully understood, but it is believed to be related to its thioamide group, which can form hydrogen bonds with various biomolecules. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. 2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide has also been shown to have antioxidant activity, which may be related to its ability to scavenge free radicals.
Biochemical and Physiological Effects
2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. 2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide has also been shown to have anticonvulsant activity, which may be related to its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. Additionally, 2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide has been shown to have neuroprotective effects in animal models, which may be related to its antioxidant activity.
Advantages and Limitations for Lab Experiments
2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide has several advantages for lab experiments, including its stability and solubility in various solvents. It is also relatively easy to synthesize and purify. However, 2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide has some limitations, including its potential toxicity and lack of selectivity for certain enzymes. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide. One area of research is the development of new synthetic methods for 2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide and its derivatives. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a diagnostic tool for various diseases.
Synthesis Methods
2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide can be synthesized through a series of chemical reactions starting with the reaction of mesityl chloride with potassium thioacetate to form mesityl thioacetate. The mesityl thioacetate is then reacted with hydrazine hydrate to form mesityl hydrazide. Finally, the mesityl hydrazide is reacted with 4-amino-1,2,4-triazole-3-thiol to produce 2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide.
properties
IUPAC Name |
2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-8-4-9(2)12(10(3)5-8)16-11(19)6-20-13-17-15-7-18(13)14/h4-5,7H,6,14H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDHYKUOAIZYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=CN2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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